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Introduction
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor that plays a crucial

role in the immune system by regulating leukocyte chemotaxis.[1] Notably, CCR5 is the primary

co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical host factor for viral

entry and transmission.[2][3][4][5] Individuals with a homozygous 32-base pair deletion in the

CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a

key therapeutic target.[5][6] The development of CCR5 knockout (KO) cell lines provides a

powerful in vitro tool for studying HIV-1 infection, screening antiviral drugs, and investigating

the broader roles of CCR5 in immune signaling.[7][8][9]

This document provides detailed protocols for generating and validating CCR5 knockout cell

lines using the CRISPR-Cas9 system. The methodologies cover guide RNA (gRNA) design,

delivery of CRISPR-Cas9 components, single-cell cloning, and comprehensive validation of the

knockout at both the genomic and protein levels.
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Target Exon
sgRNA Sequence
(5' to 3')

PAM Notes

Exon 1
GAGCATGACTGACA

TCTACGCC
TGG

Targets the region of

the natural CCR5-Δ32

mutation.[10]

Exon 1
GTCTTCATTACACCT

GCAGCTC
AGG

Targets a conserved

region in the first

exon.

Exon 1
GCTGTCTTCATTACA

CCTGCAG
AGG

Alternative sequence

targeting the first

exon.

Note: It is recommended to test at least two different gRNAs to increase the likelihood of

successful knockout.[11] gRNA sequences should be verified against the target genome of the

specific cell line being used.

Table 2: PCR Primers for Genomic Validation of CCR5
Knockout

Primer Name
Primer Sequence
(5' to 3')

Purpose
Expected Amplicon
Size (WT)

CCR5_Fwd
CAAAAAGAAGGTCT

TCATTACACC

Amplification of the

CCR5 target region

for Sanger

sequencing.

~613 bp[12]

CCR5_Rev
CAGGAAACAGCAGA

GGCAGAA

Amplification of the

CCR5 target region

for Sanger

sequencing.

~613 bp[12]

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR5

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11091187/
https://www.genscript.com/gRNA-detail/1234/CCR5-CRISPR-guide-RNA.html
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol outlines the steps for introducing the CRISPR-Cas9 machinery into a target cell

line to induce mutations in the CCR5 gene.

1.1. gRNA Design and Cloning

Design two to three single guide RNAs (sgRNAs) targeting an early exon of the CCR5 gene.

[13] Online design tools can be used to identify sequences with high on-target and low off-

target potential.[14]

Synthesize and clone the designed sgRNA sequences into a suitable expression vector.[7]

[15] Many commercially available vectors also co-express the Cas9 nuclease and a

fluorescent marker (e.g., GFP) for selection.[15][16]

Verify the correct insertion of the gRNA sequence into the vector via Sanger sequencing.[15]

1.2. Cell Culture and Transfection

Culture the target cells (e.g., HEK293T, Jurkat, or other T-cell lines) in their recommended

growth medium. Ensure cells are healthy and actively dividing.[17][18]

Approximately 18-24 hours before transfection, seed the cells in a 6-well plate to achieve 50-

80% confluency on the day of transfection.[16][17][18]

Transfect the cells with the Cas9/sgRNA expression plasmid(s) using a suitable method such

as lipid-based transfection or electroporation.[17][19][20] Follow the manufacturer's protocol

for the chosen transfection reagent or instrument.

(Optional) For difficult-to-transfect cells, lentiviral transduction can be used to deliver the

CRISPR-Cas9 components.[19][20]

1.3. Enrichment of Transfected Cells

If the plasmid contains a fluorescent marker, enrich for transfected cells 48-72 hours post-

transfection using Fluorescence-Activated Cell Sorting (FACS).[8][15]

Alternatively, if the plasmid contains a drug resistance marker, select for transfected cells by

adding the appropriate antibiotic to the culture medium.[16]
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Protocol 2: Single-Cell Cloning
To generate a clonal cell line with a homozygous knockout, it is essential to isolate and expand

single cells.[7][8][9]

2.1. Single-Cell Sorting by FACS

Prepare a single-cell suspension of the enriched transfected cells.

Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96-well plate

containing conditioned media.[21]

2.2. Limited Dilution

Prepare serial dilutions of the enriched cell suspension to a final concentration of

approximately 1 cell per 100 µL.[21]

Dispense 100 µL of the diluted cell suspension into each well of a 96-well plate.

Visually inspect the plate after 24 hours to identify wells containing a single cell.

2.3. Clonal Expansion

Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.[21]

Gradually expand the clones by transferring them to larger culture vessels (e.g., 24-well

plates, then 6-well plates).[21]

Protocol 3: Validation of CCR5 Knockout
Validation is a critical step to confirm the absence of functional CCR5 at both the genomic and

protein levels.[22][23]

3.1. Genomic DNA Extraction and PCR

Once a sufficient number of cells from each clone is available, harvest a portion to extract

genomic DNA.
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Amplify the region of the CCR5 gene targeted by the sgRNAs using the primers listed in

Table 2.[12]

3.2. Sanger Sequencing and Analysis

Purify the PCR products and send them for Sanger sequencing.

Analyze the sequencing chromatograms for the presence of insertions or deletions (indels)

at the target site.[7][24] The presence of overlapping peaks in the chromatogram after the cut

site is indicative of a successful edit.

For more detailed analysis of indel composition, PCR products can be cloned into a TA

vector and multiple clones sequenced, or next-generation sequencing can be performed.[25]

3.3. Flow Cytometry for CCR5 Surface Expression

Prepare a single-cell suspension of the parental cell line and the putative knockout clones.

Stain the cells with a fluorescently-labeled anti-CCR5 antibody (e.g., clone 2D7).[26][27][28]

Include an isotype control to account for non-specific antibody binding.[26][29]

Analyze the cells using a flow cytometer. A successful knockout clone will show a significant

reduction or complete absence of CCR5 surface expression compared to the wild-type

parental line.[27][30]

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.researchgate.net/publication/334711342_Generating_Single_Cell-Derived_Knockout_Clones_in_Mammalian_Cells_with_CRISPRCas9
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0115987
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080757/
http://mullinslab.microbiol.washington.edu/protocols/flow_cytometry/2683-Chemokine-Receptor-Expression-Assay-by-Flow-Cytometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC110058/
https://www.researchgate.net/figure/Cell-surface-expression-of-CCR5-mutants-evaluated-by-flow-cytometry-A-FACS-analysis-of_fig2_11830171
http://mullinslab.microbiol.washington.edu/protocols/flow_cytometry/2683-Chemokine-Receptor-Expression-Assay-by-Flow-Cytometry
https://www.researchgate.net/figure/Flow-cytometry-analysis-of-expression-of-the-chemokine-receptor-CCR5-using-different_fig1_12935349
https://pmc.ncbi.nlm.nih.gov/articles/PMC110058/
https://journals.asm.org/doi/10.1128/CVI.00533-09
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Delivery

Target Cell

2. DNA Repair (NHEJ)

Cas9/sgRNA Plasmid Cas9-sgRNA
Complex

Transcription &
Translation

Nucleus

Genomic DNA (CCR5 gene) Indel Mutation
(Frameshift)

Imperfect Repair
Target Site (PAM)

Binding Cleavage (DSB)
CCR5 Knockout

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. sgRNA Design
& Cloning

2. Transfection of
Cas9/sgRNA Plasmids

3. Enrichment (FACS/Selection)

4. Single-Cell Cloning
(FACS or Dilution)

5. Clonal Expansion

6. Validation

Sanger Sequencing
(Genomic)

Genomic Level

Flow Cytometry
(Protein)

Protein Level

Validated CCR5 KO
Cell Line

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIV-1 Virion T-Cell / Macrophage Membrane

Intracellular
gp120 CD4 Receptor

1. Initial Binding

CCR5 Co-Receptor

3. Co-receptor Binding

BLOCK

2. Conformational Change

gp41
4. gp41 Exposure

Membrane Fusion
5. Fusion Initiation

Viral Entry
CCR5 Knockout

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. geneglobe.qiagen.com [geneglobe.qiagen.com]

2. HIV - Wikipedia [en.wikipedia.org]

3. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

4. CCR5: A Cellular Doorway for HIV-1 Entry - MedCrave online [medcraveonline.com]

5. The biology of CCR5 and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

6. CCR5 as a Coreceptor for Human Immunodeficiency Virus and Simian Immunodeficiency
Viruses: A Prototypic Love-Hate Affair - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9
- PMC [pmc.ncbi.nlm.nih.gov]

9. Generating Single Cell-Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 -
CSHL Scientific Digital Repository [repository.cshl.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1177732?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177732?utm_src=pdf-custom-synthesis
https://geneglobe.qiagen.com/us/knowledge/pathways/ccr5-signaling-in-macrophages
https://en.wikipedia.org/wiki/HIV
https://pmc.ncbi.nlm.nih.gov/articles/PMC3185609/
https://medcraveonline.com/JHVRV/ccr5-a-cellular-doorway-for-hiv-1-entry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2718543/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8829453/
https://www.researchgate.net/publication/334711342_Generating_Single_Cell-Derived_Knockout_Clones_in_Mammalian_Cells_with_CRISPRCas9
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6741428/
https://repository.cshl.edu/id/eprint/39708/
https://repository.cshl.edu/id/eprint/39708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. CRISPR/Cas9 genome editing of CCR5 combined with C46 HIV-1 fusion inhibitor for
cellular resistant to R5 and X4 tropic HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

11. genscript.com [genscript.com]

12. Frontiers | Whole genome sequencing of CCR5 CRISPR-Cas9-edited Mauritian
cynomolgus macaque blastomeres reveals large-scale deletions and off-target edits
[frontiersin.org]

13. synthego.com [synthego.com]

14. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector
Cloning_Vitro Biotech [vitrobiotech.com]

15. pubs.acs.org [pubs.acs.org]

16. scbt.com [scbt.com]

17. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]

18. benchchem.com [benchchem.com]

19. synthego.com [synthego.com]

20. genecopoeia.com [genecopoeia.com]

21. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive
Clones Validation_Vitro Biotech [vitrobiotech.com]

22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

23. revvity.com [revvity.com]

24. CCR5 Gene Disruption via Lentiviral Vectors Expressing Cas9 and Single Guided RNA
Renders Cells Resistant to HIV-1 Infection | PLOS One [journals.plos.org]

25. Zinc finger nuclease-mediated CCR5 knockout hematopoietic stem cell transplantation
controls HIV-1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

26. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular
Retrovirology Lab [mullinslab.microbiol.washington.edu]

27. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates
Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC
[pmc.ncbi.nlm.nih.gov]

28. researchgate.net [researchgate.net]

29. researchgate.net [researchgate.net]

30. journals.asm.org [journals.asm.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11091187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11091187/
https://www.genscript.com/gRNA-detail/1234/CCR5-CRISPR-guide-RNA.html
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.frontiersin.org/journals/genome-editing/articles/10.3389/fgeed.2022.1031275/full
https://www.synthego.com/guide/how-to-use-crispr/design-grna-crispr/
https://www.vitrobiotech.com/Protocols/cas9_cell_Gene_edit_1.html
https://www.vitrobiotech.com/Protocols/cas9_cell_Gene_edit_1.html
https://pubs.acs.org/doi/full/10.1021/acsptsci.3c00338
https://www.scbt.com/resources/protocols/crispr-cas9-ko-plasmid-and-hdr-plasmid-transfection
https://www.creative-biogene.com/support/crispr-plasmid-transfection-protocol.html
https://www.benchchem.com/pdf/CRISPR_Cas9_Plasmid_Transfection_Technical_Support_Center.pdf
https://www.synthego.com/guide/how-to-use-crispr/transfection-protocols/
https://www.genecopoeia.com/wp-content/uploads/2019/11/CRISPR-protocol_NHEJ-KO-11-2019.pdf
https://www.vitrobiotech.com/Protocols/cas9_cell_Gene_edit_3.html
https://www.vitrobiotech.com/Protocols/cas9_cell_Gene_edit_3.html
https://www.abcam.com/en-us/stories/articles/crispr-cas9-knockout-cell-lines
https://www.revvity.com/blog/considerations-engineering-successful-knockout-cell-line-generation
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0115987
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0115987
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3080757/
http://mullinslab.microbiol.washington.edu/protocols/flow_cytometry/2683-Chemokine-Receptor-Expression-Assay-by-Flow-Cytometry
http://mullinslab.microbiol.washington.edu/protocols/flow_cytometry/2683-Chemokine-Receptor-Expression-Assay-by-Flow-Cytometry
https://pmc.ncbi.nlm.nih.gov/articles/PMC110058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC110058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC110058/
https://www.researchgate.net/figure/Cell-surface-expression-of-CCR5-mutants-evaluated-by-flow-cytometry-A-FACS-analysis-of_fig2_11830171
https://www.researchgate.net/figure/Flow-cytometry-analysis-of-expression-of-the-chemokine-receptor-CCR5-using-different_fig1_12935349
https://journals.asm.org/doi/10.1128/CVI.00533-09
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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